![molecular formula C13H13BrN2O3 B5847851 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione](/img/structure/B5847851.png)
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione (abbreviated as BRIM) is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and it has been found to have a unique mechanism of action that makes it a potential candidate for further studies.
Mecanismo De Acción
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione inhibits the activity of an enzyme called lactate dehydrogenase A (LDHA), which is overexpressed in cancer cells. LDHA plays a crucial role in the Warburg effect, which is a metabolic process that allows cancer cells to survive in low oxygen conditions. By inhibiting LDHA, 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione disrupts the Warburg effect and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been shown to have a significant effect on the metabolism of cancer cells. It inhibits the production of lactate, which is the end product of the Warburg effect, and this leads to a decrease in the intracellular pH of cancer cells. 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has also been found to increase the production of reactive oxygen species (ROS), which are molecules that can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been found to have a high binding affinity for LDHA, which makes it a potent inhibitor. However, there are also some limitations to the use of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione in lab experiments. It has been found to have low solubility in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione is not fully understood, and further studies are needed to elucidate its mode of action.
Direcciones Futuras
There are several future directions for the study of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione. One potential avenue of research is the development of analogs of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione that have improved solubility and bioavailability. Another area of research is the investigation of the effect of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione on other metabolic pathways that are involved in cancer cell survival. In addition, further studies are needed to determine the potential of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione as a therapeutic agent for the treatment of various diseases, including cancer and metabolic disorders.
Conclusion:
In conclusion, 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione is a small molecule inhibitor that has shown promising results in scientific research applications. It has been synthesized using various methods, and it has been found to have a unique mechanism of action that makes it a potential candidate for further studies. 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential as an anticancer agent, and it has been found to inhibit the growth of various cancer cell lines. Further studies are needed to determine the full potential of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been synthesized using various methods, including microwave irradiation, solvent-free grinding, and solvent-assisted grinding. The most commonly used method involves the reaction of 3-bromo-4-isopropoxybenzaldehyde with urea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium hydroxide to obtain 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione in high yield.
Aplicaciones Científicas De Investigación
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and this property makes it a potential candidate for the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
(5E)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXPKUQPVLSKMB-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.